![molecular formula C11H8N4O B1423140 2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351398-75-8](/img/structure/B1423140.png)
2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
Scientific Research Applications
Synthesis of Pyrazolopyridine Derivatives
Pyrazolopyridine derivatives are of significant interest due to their diverse pharmacological properties. The compound can serve as a key intermediate in the synthesis of these derivatives. Researchers have developed various synthetic strategies and approaches to assemble the pyrazolopyridine system, considering the advantages and drawbacks of each method .
Anti-Fibrosis Drug Development
The pyrimidine moiety, which is structurally related to the compound, has been employed in the design of drugs with anti-fibrotic activity. Novel 2-(pyridin-2-yl)pyrimidine derivatives have shown promising results against fibrosis, indicating that similar compounds like “2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” could be explored for their potential anti-fibrotic effects .
Medicinal Chemistry
In medicinal chemistry, the construction of novel heterocyclic compound libraries is crucial. The compound could be utilized to create a diverse library of molecules with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Pharmacological Activity Profiling
Derivatives of pyrazolopyridine have been reported to exhibit a wide range of pharmacological activities. “2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” could be used as a scaffold for the development of new compounds, which can then be profiled for various biological activities such as enzyme inhibition, receptor binding, and cellular assays .
Chemical Biology
In chemical biology, understanding the interaction between small molecules and biological systems is key. The compound can be used as a tool to probe biological pathways and processes, helping to elucidate the underlying mechanisms of disease and identify potential therapeutic targets .
properties
IUPAC Name |
2-pyridin-4-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-7-9(8-1-3-12-4-2-8)14-15(10)6-5-13-11/h1-7H,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZHDXYDCRFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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